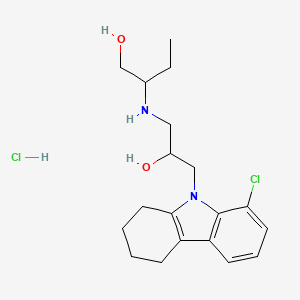

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(m-tolyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(m-tolyl)urea, also known as AZD-9668, is a small molecule inhibitor of neutrophil elastase. It has been studied for its potential therapeutic applications in various inflammatory diseases.

Aplicaciones Científicas De Investigación

Synthetic Applications and Therapeutic Potential

Antiparkinsonian Activity and Neuroprotection

Compounds related to 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(m-tolyl)urea have been synthesized and evaluated for their antiparkinsonian activity. For instance, urea and thiourea derivatives have shown significant activity in haloperidol-induced catalepsy in mice, indicating their potential in treating Parkinson's disease. These compounds also demonstrate neuroprotective properties, as suggested by biochemical estimations highlighting their effects on malondialdehyde, glutathione, superoxide dismutase, and glutathione peroxidase levels in brain homogenate (Azam, Alkskas, & Ahmed, 2009).

Inhibition of Human Leukocyte Elastase

Beta-lactam inhibitors, which share structural motifs with the queried compound, have been developed for their potent in vitro and in vivo inhibitory potency against human leukocyte elastase (HLE), a key enzyme involved in inflammatory processes. These compounds, through modification of the alkyl groups, show enhanced HLE inhibition, suggesting a potential therapeutic application in treating diseases with an inflammatory component (Finke et al., 1995).

Cancer Cell Inhibition and Pharmacokinetics

Deuterium-labeled versions of related compounds, designed for improved pharmacokinetic studies, exhibit potent activities against cancer cells, nociceptive pain, and neurodegenerative disorders. The synthesis of these labeled compounds aids in drug absorption, distribution, and other pharmacokinetic studies, highlighting their importance in the development of therapeutic agents (Liang et al., 2020).

Synthesis of Glycolurils and Analogues

The development of new methods for synthesizing glycolurils and their analogues, which include pharmacologically active compounds (antibacterial, nootropic, neurotropic agents), demonstrates the broad applicability of urea-derived compounds in medicine and technology (Kravchenko, Baranov, & Gazieva, 2018).

Inhibitors of Protein Kinases

Research into pyridylthiazole-based ureas as inhibitors of Rho-associated protein kinases (ROCK1 and 2) has uncovered compounds with potent inhibitory activity, indicating potential applications in cancer treatment. These inhibitors, through specific substitutions, achieve significant potency, providing insight into the design of targeted therapies (Pireddu et al., 2012).

Propiedades

IUPAC Name |

1-[4-(3-methoxyazetidin-1-yl)phenyl]-3-(3-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-13-4-3-5-15(10-13)20-18(22)19-14-6-8-16(9-7-14)21-11-17(12-21)23-2/h3-10,17H,11-12H2,1-2H3,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDDXWHNXUZXLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)N3CC(C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(m-tolyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(4-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2544663.png)

![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2544666.png)

![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cycloheptylthiophene-2-carboxamide](/img/structure/B2544668.png)

![6-bromo-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B2544672.png)

![(5-Amino-[1,2,4]thiadiazol-3-yl)-methoxyimino-acetic acid](/img/no-structure.png)

![[1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol](/img/structure/B2544681.png)